An In-depth Technical Guide to Ethyl 6-methyl-3-oxoheptanoate
An In-depth Technical Guide to Ethyl 6-methyl-3-oxoheptanoate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core chemical properties, synthesis, and analytical characterization of Ethyl 6-methyl-3-oxoheptanoate.
Introduction
Ethyl 6-methyl-3-oxoheptanoate is a β-keto ester, a class of organic compounds that are pivotal as intermediates in various synthetic pathways.[1] Its structure, featuring a ketone and an ester functional group separated by a methylene group, imparts a unique reactivity profile that is highly valuable in the synthesis of more complex molecules, including heterocyclic compounds and pharmacologically active agents.[1] The presence of the active methylene group allows for facile alkylation and condensation reactions, making it a versatile building block in medicinal chemistry and drug discovery.[1][2]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Ethyl 6-methyl-3-oxoheptanoate is fundamental for its application in research and development. These properties dictate the choice of reaction conditions, purification methods, and appropriate handling and storage procedures.
Table 1: Key Physicochemical Properties of Ethyl 6-methyl-3-oxoheptanoate
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₃ | [3] |
| Molecular Weight | 186.25 g/mol | [3] |
| IUPAC Name | ethyl 6-methyl-3-oxoheptanoate | [3] |
| CAS Number | 57689-16-4 | [3] |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Boiling Point | 110 - 112 °C at 15 mmHg | [1][2] |
| Density | 0.970 g/cm³ | [1][2] |
| SMILES | CCOC(=O)CC(=O)CCC(C)C | [3] |
| InChIKey | LLAQANOMMFENEZ-UHFFFAOYSA-N | [3] |
Synthesis and Reactivity
The synthesis of β-keto esters like Ethyl 6-methyl-3-oxoheptanoate often involves condensation reactions. The Claisen condensation, or its crossed variant, is a classical and common method for forming the carbon-carbon bond central to the β-keto ester functionality.[4]
Synthetic Workflow: Crossed Claisen Condensation
The synthesis of Ethyl 6-methyl-3-oxoheptanoate can be achieved via a crossed Claisen condensation between ethyl isovalerate and ethyl acetate. This reaction is base-catalyzed, typically using a strong base like sodium ethoxide to generate the enolate of ethyl acetate, which then acts as the nucleophile.[4][5]
Caption: Workflow for the synthesis of Ethyl 6-methyl-3-oxoheptanoate.
Keto-Enol Tautomerism
A significant aspect of the chemistry of Ethyl 6-methyl-3-oxoheptanoate is its existence as an equilibrium mixture of keto and enol tautomers.[4][6] This equilibrium is a fundamental concept for β-dicarbonyl compounds, where an acidic α-hydrogen facilitates the reversible isomerization.[7] The enol form is stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring.[6][7] The position of this equilibrium is influenced by factors such as solvent polarity and temperature.[4][7]
Caption: Keto-enol tautomerism in β-keto esters.
The presence of both tautomers can be observed in spectroscopic analyses, particularly in NMR, where distinct signals for both the keto and enol forms will be present.[4]
Spectroscopic Characterization
The structural elucidation of Ethyl 6-methyl-3-oxoheptanoate relies on a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data for Ethyl 6-methyl-3-oxoheptanoate
| Technique | Parameter | Predicted Value/Range | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~0.9 ppm (d, 6H)~1.25 ppm (t, 3H)~1.5-1.7 ppm (m, 3H)~2.5 ppm (t, 2H)~3.4 ppm (s, 2H)~4.15 ppm (q, 2H) | Isopropyl -CH₃Ethyl ester -CH₃Alkyl chain protons-CH₂C(O)-α-methylene protonsEthyl ester -OCH₂- |
| ¹³C NMR | Chemical Shift (δ) | ~14 ppm~22 ppm~28 ppm~40 ppm~49 ppm~61 ppm~167 ppm~202 ppm | Ethyl ester -CH₃Isopropyl -CH₃Isopropyl -CH-Alkyl chain -CH₂-α-methylene carbonEthyl ester -OCH₂-Ester carbonylKetone carbonyl |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~2960 cm⁻¹~1745 cm⁻¹~1715 cm⁻¹~1150 cm⁻¹ | C-H stretch (alkane)C=O stretch (ester)C=O stretch (ketone)C-O stretch (ester) |
| Mass Spectrometry | m/z | 186.1256 (M⁺)141, 115, 85, 57 | Molecular IonKey Fragmentation Ions |
Note: Predicted values are based on typical chemical shifts and fragmentation patterns for similar structures and may vary based on experimental conditions.[8][9]
Experimental Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy [8]
-
Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
¹H NMR: Acquire the spectrum using a standard pulse sequence.
-
¹³C NMR: Acquire the spectrum with proton decoupling.
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum. Phase the spectrum and calibrate the chemical shift axis using the TMS signal.
Infrared (IR) Spectroscopy [8]
-
Sample Preparation (Neat Liquid): Place a small drop of the neat liquid onto a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin, uniform film.
-
Data Acquisition: Place the salt plates in the spectrometer and acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS) [9]
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Data Acquisition: Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS). Use Electron Ionization (EI) as the ionization method.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
Caption: Analytical workflow for structural confirmation and purity assessment.
Applications in Drug Discovery and Development
The "magic methyl" effect, where the introduction of a methyl group can significantly enhance the pharmacological properties of a lead compound, is a well-established concept in drug discovery.[10] The isohexyl moiety of Ethyl 6-methyl-3-oxoheptanoate can be a valuable component in this context. Its incorporation into a molecule can modulate lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and influence the compound's conformation to enhance binding to a biological target.[10]
While direct applications of Ethyl 6-methyl-3-oxoheptanoate in marketed drugs are not extensively documented, its value lies in its role as a versatile intermediate. For instance, β-keto esters are precursors in the Hantzsch pyridine synthesis and other cyclization reactions to form various heterocyclic scaffolds, which are prevalent in many pharmaceuticals.[1] The ability to further functionalize the molecule at the active methylene position allows for the generation of diverse chemical libraries for screening and lead optimization.[2]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Ethyl 6-methyl-3-oxoheptanoate is classified with the following hazards:
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
Precautionary Measures: [3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this chemical in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][11]
Conclusion
Ethyl 6-methyl-3-oxoheptanoate is a chemical intermediate with significant potential in organic synthesis, particularly within the realm of drug discovery and development. Its reactivity, governed by the β-keto ester functionality and the presence of an isohexyl group, allows for its use in constructing complex molecular architectures. A comprehensive understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for its effective application in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ethyl 6-methyl-3-oxoheptanoate | C10H18O3 | CID 15734035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
